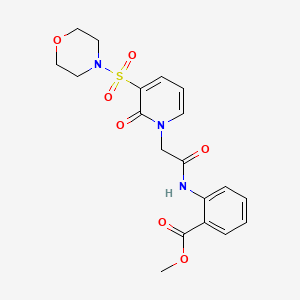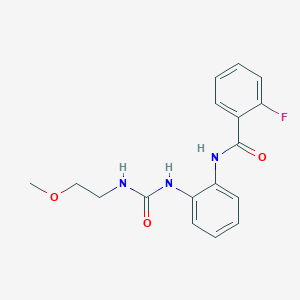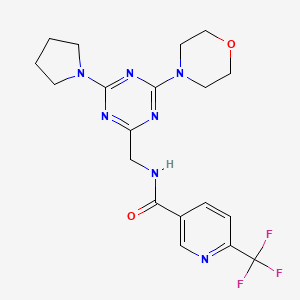
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes starting from basic chemical structures, incorporating elements like 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities due to their valuable biological activities. A typical synthesis route involves the transformation of carboxylic acids through a series of steps, including conversion to heterocyclic 1,3,4-oxadiazole nucleophiles and subsequent reactions with electrophiles to form the target compounds (Aziz‐ur‐Rehman et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds within this class, characterized by 1,3,4-oxadiazole rings and sulfonamide groups, plays a crucial role in their biological activity. Crystal structure studies, coupled with Hirshfeld surface analysis and DFT calculations, help in understanding the reactive sites and the electrophilic or nucleophilic nature of these molecules, guiding the design of compounds with desired biological properties (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with sulfur nucleophiles, leading to various reactions including redox processes and the formation of new bonds, such as N-S bond formation. These reactions are fundamental in synthesizing derivatives with potential biological activities, including antimicrobial and anti-inflammatory effects (Vivona et al., 1997).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in biological systems. These properties are determined through experimental methods and computational modeling, providing insights into the compound's stability and bioavailability.
Chemical Properties Analysis
The chemical properties, such as reactivity with biological targets, stability under physiological conditions, and interactions with enzymes or receptors, are crucial for the compound's biological activity. Studies on related compounds have shown significant inhibitory activity against various enzymes and receptors, indicating the potential for therapeutic applications (Ulus et al., 2013).
Aplicaciones Científicas De Investigación
Antibacterial Evaluation
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide and its derivatives have been synthesized and evaluated for their antibacterial properties. The structural components, such as 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, contribute to their valuable biological activities. These compounds have shown to exhibit significant antibacterial effectiveness upon screening (Aziz‐ur‐Rehman et al., 2017).
Anti-inflammatory and Anti-Cancer Properties
Further research has synthesized novel derivatives with substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides, showcasing anti-inflammatory and anti-cancer agents. These derivatives were created through chemical reactions that yield significant yields, indicating a potential pathway for developing therapeutic agents (Madhavi Gangapuram & K. Redda, 2009).
Anticancer Evaluation
A series of substituted compounds, including the core structure of this compound, were designed, synthesized, and evaluated for their anticancer activities against various cancer cell lines. These studies revealed that many compounds exhibited moderate to excellent anticancer activity, showcasing the potential of these derivatives in cancer therapy (B. Ravinaik et al., 2021).
Antimicrobial and Antitubercular Agents
Novel sulfonyl derivatives have been synthesized and characterized, displaying moderate to significant antibacterial, antifungal, and antitubercular activities. This suggests the application of such compounds in developing new treatments for microbial infections and tuberculosis (G. V. Suresh Kumar et al., 2013).
Propiedades
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-15-5-3-4-14-26(15)32(28,29)19-12-8-16(9-13-19)20(27)23-22-25-24-21(30-22)17-6-10-18(31-2)11-7-17/h6-13,15H,3-5,14H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCVXWDANRMGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2-(3,4-dimethoxyphenethyl)-1-isoindolinone](/img/structure/B2490983.png)
![5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2490985.png)
![Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2490987.png)
![(3-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2490989.png)
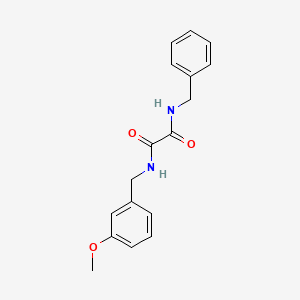
![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)
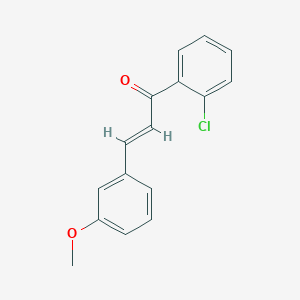
![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)
![2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2490997.png)
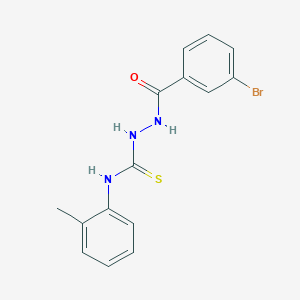
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)
